1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
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Overview
Description
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a phenylpropyl group, a thiophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the phenylpropyl group and the thiophenyl group. These groups are then combined through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions helps to minimize waste and improve the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties. These derivatives may have applications in different scientific and industrial fields.
Scientific Research Applications
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications include the development of new drugs or treatments for various diseases.
Industry: The compound's unique properties make it suitable for use in materials science and the development of new materials.
Mechanism of Action
The mechanism by which 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-(3-Phenylpropyl)-3-(furan-2-yl)methyl)urea: This compound lacks the thiophenyl group, resulting in different chemical and biological properties.
1-(3-Phenylpropyl)-3-(thiophen-2-yl)methyl)urea: This compound has a different arrangement of the thiophenyl and furan groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of applications and interactions with biological systems.
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(20-12-4-8-15-6-2-1-3-7-15)21-14-16-10-11-17(23-16)18-9-5-13-24-18/h1-3,5-7,9-11,13H,4,8,12,14H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEVSVNWQGLHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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